Structural Divergence: Dimeric Spirocyclopentenedione Skeleton vs. Monomeric Cyclopentenediones
Bi-linderone is structurally distinguished from its monomeric precursor methyl-linderone and related cyclopentenediones (linderone, lucidone, methyllucidone) by dimerization that creates an unprecedented spirocyclopentenedione-containing carbon skeleton [1]. This dimeric architecture represents a qualitatively different molecular scaffold within the Lindera cyclopentenedione class [2].
| Evidence Dimension | Molecular architecture (monomeric vs. dimeric scaffold) |
|---|---|
| Target Compound Data | Dimeric spirocyclopentenedione skeleton; molecular weight 600.6 g/mol; molecular formula C34H32O10 [1] |
| Comparator Or Baseline | Methyl-linderone: monomeric cyclopentenedione skeleton; molecular weight 356.4 g/mol; molecular formula C20H20O6 [2] |
| Quantified Difference | Qualitative scaffold difference: dimeric spirocyclic vs. monomeric cyclopentenedione framework [1] |
| Conditions | Structural determination by NMR spectroscopy and single-crystal X-ray diffraction [1] |
Why This Matters
The dimeric spirocyclopentenedione scaffold confers distinct stereoelectronic and protein-binding properties that fundamentally differentiate bi-linderone from monomeric analogs for structure-based screening and SAR studies.
- [1] Wang F, et al. Organic Letters. 2010;12(10):2354-2357. View Source
- [2] Wang SY, et al. Cyclopentenediones, inhibitors of farnesyl protein transferase and anti-tumor compounds, isolated from the fruit of Lindera erythrocarpa Makino. Bioorganic & Medicinal Chemistry. 2005;13(22):6182-6187. View Source
